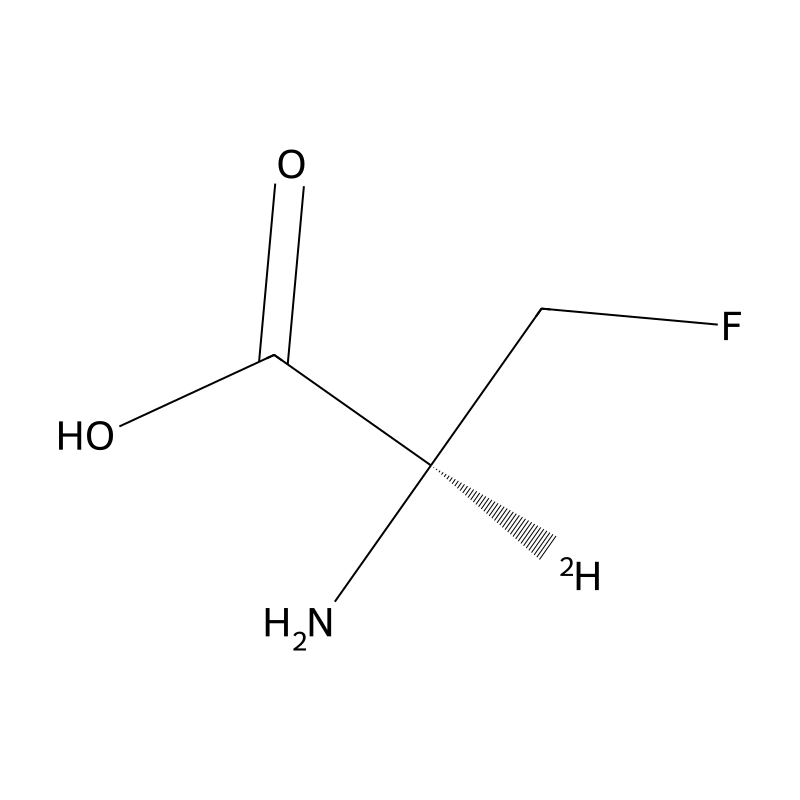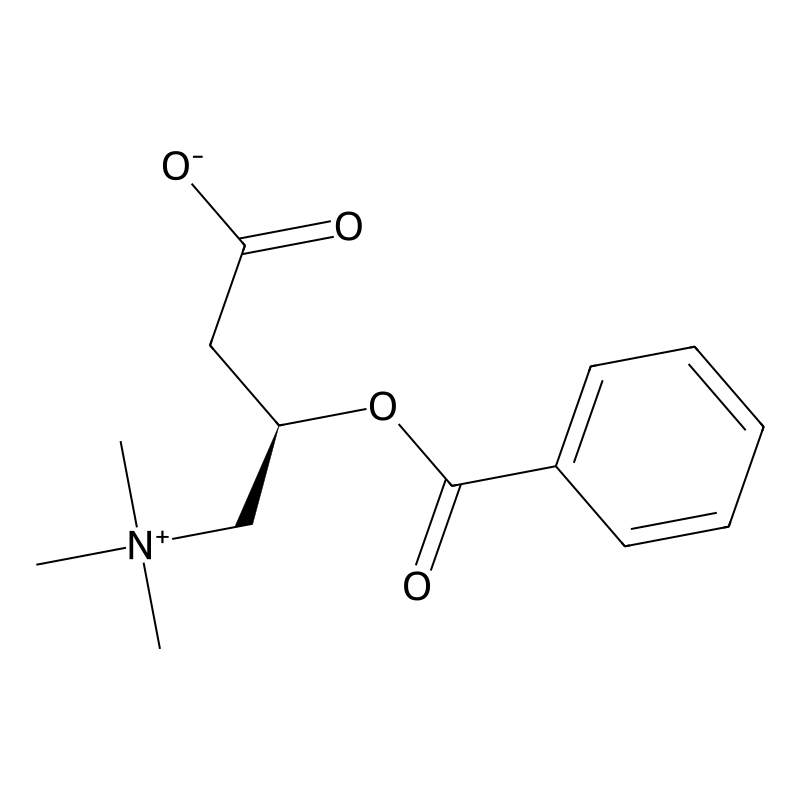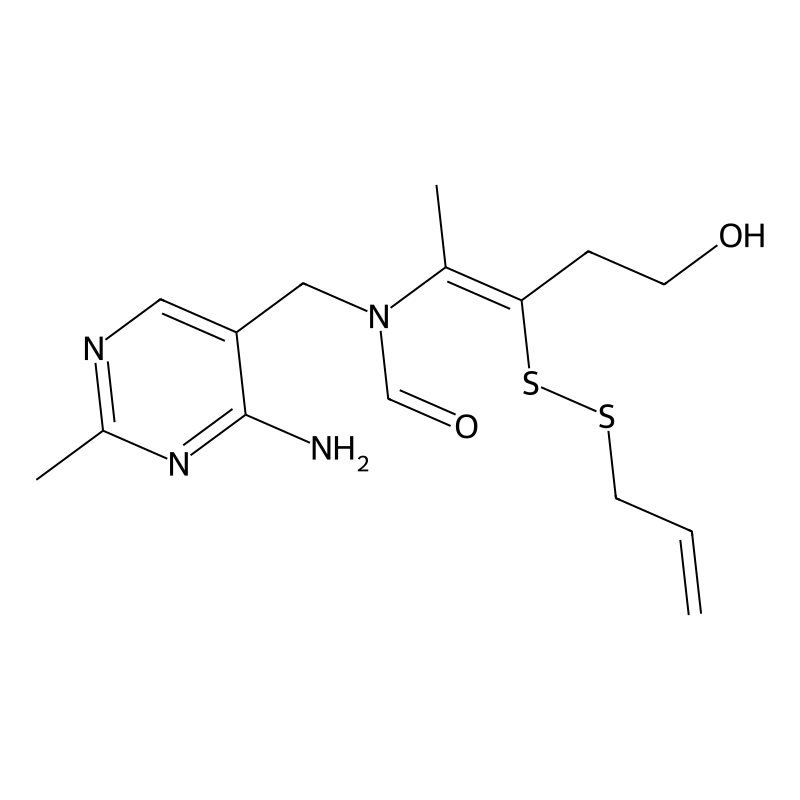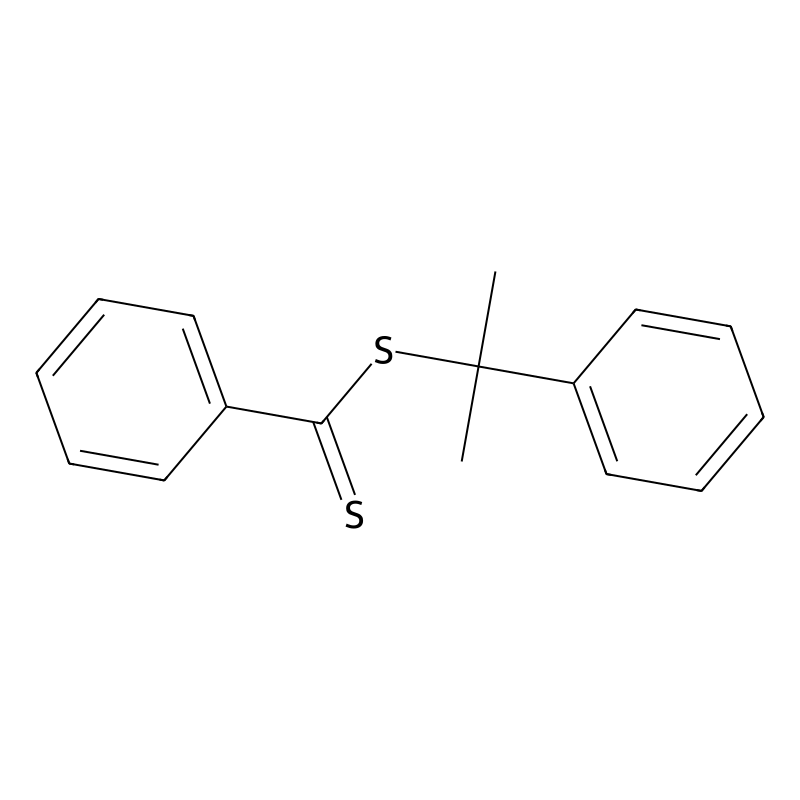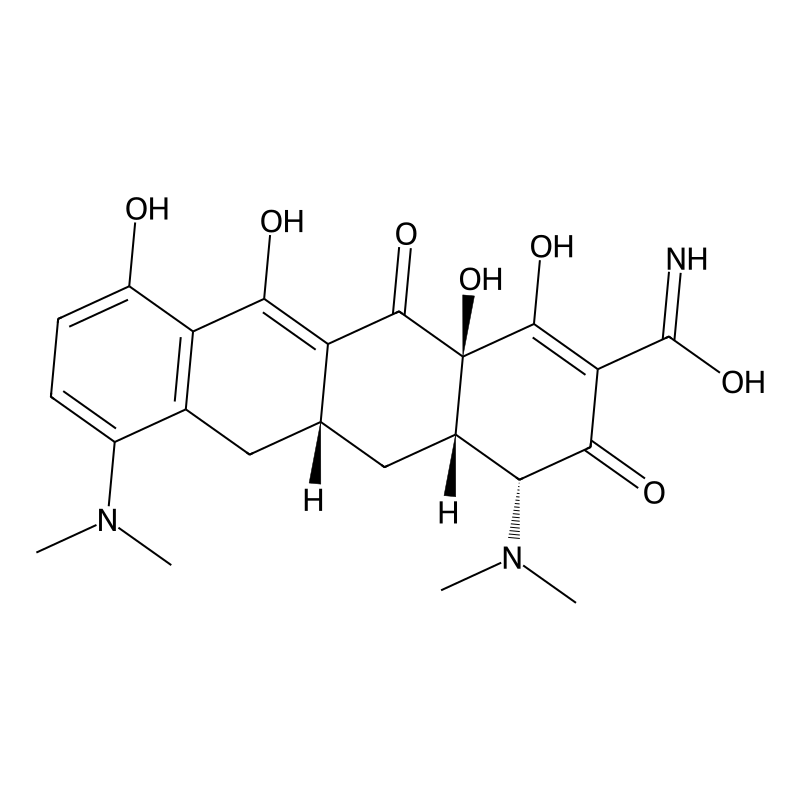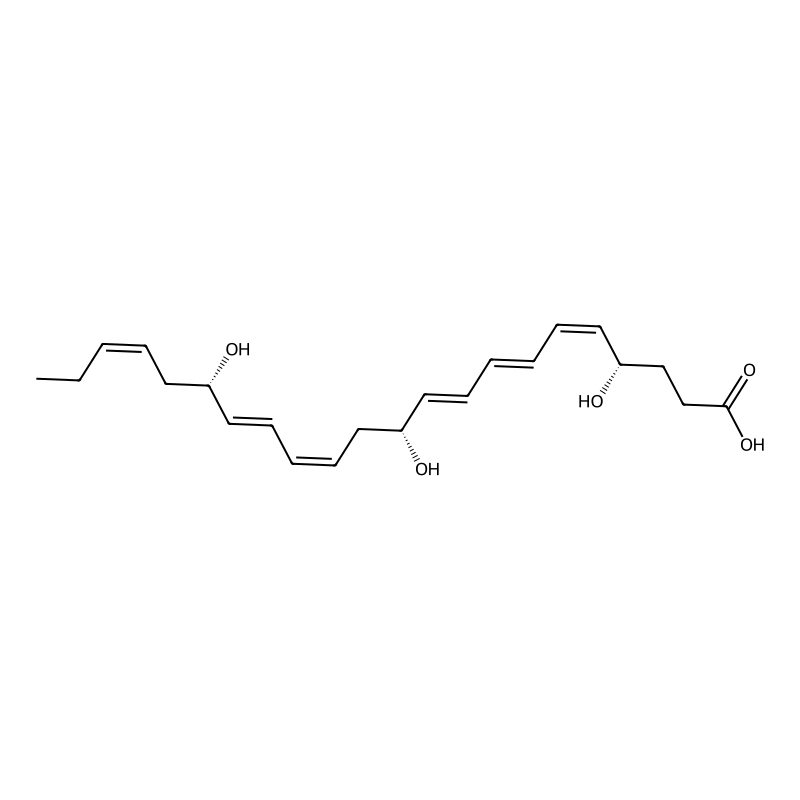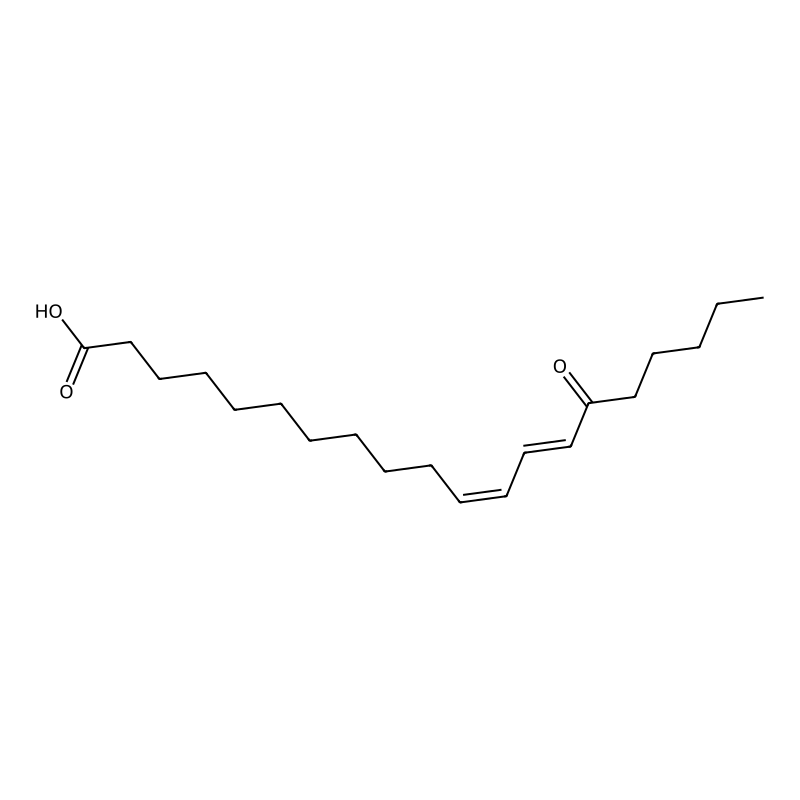4-Bromobenzenesulfonic acid
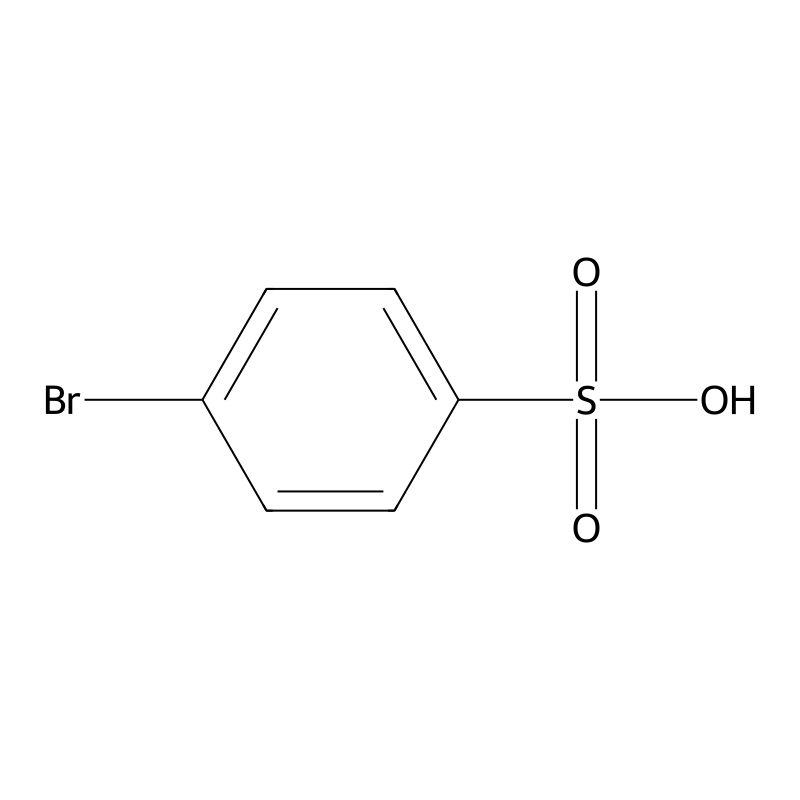
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- Intermediate in the production of other chemicals: 4-BSA serves as a versatile intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pesticides. Its sulfonic acid group makes it reactive and allows for diverse functional group transformations. Source: Sigma-Aldrich product page:
Medicinal Chemistry
- Modulation of biological activity: 4-BSA can be used as a building block in the design and synthesis of novel drugs. By incorporating 4-BSA into a molecule, researchers can potentially modulate its biological activity, such as improving its potency, selectivity, or water solubility. Source: Research article on the synthesis of 4-BSA derivatives with anticonvulsant activity
Material Science
- Synthesis of functional materials: 4-BSA can be employed in the preparation of functional materials with specific properties. For instance, it can be used as a precursor for the synthesis of conducting polymers, which have applications in organic electronics and batteries. Source: Research article on the use of 4-BSA in the synthesis of sulfonated poly(ether ketone) for proton exchange membranes
4-Bromobenzenesulfonic acid is an aromatic sulfonic acid characterized by the presence of a bromine atom and a sulfonic acid group attached to a benzene ring. Its chemical formula is , with a molecular weight of approximately 237.07 g/mol. This compound is notable for its high solubility in water and its ability to act as a strong electrophile in various
4-Bromobenzenesulfonic acid is a corrosive irritant. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. It is also suspected to be a mutagen []. Standard laboratory safety protocols for handling corrosive materials should be followed when working with this compound [].
- Mechanism of Action: 4-Bromobenzenesulfonic acid itself likely doesn't have a specific mechanism of action in biological systems. However, it can serve as a precursor for other bioactive molecules.
- Case Studies: Due to its role as an intermediate, specific case studies on 4-Bromobenzenesulfonic acid are not readily available in scientific literature.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
- Electrophilic Aromatic Substitution: The sulfonic acid group can activate the aromatic ring for further substitution reactions, allowing for the introduction of other functional groups.
- Formation of Sulfonamides: It can react with amines to form sulfonamide compounds, which are significant in medicinal chemistry.
These reactions underscore its versatility as a reagent in organic synthesis.
Research indicates that 4-Bromobenzenesulfonic acid exhibits various biological activities. It has been studied for its potential antibacterial properties and as an inhibitor in certain enzymatic reactions. Its interaction with biological systems is facilitated by its ability to form hydrogen bonds and engage in hydrophobic interactions due to its aromatic structure .
Several methods exist for synthesizing 4-Bromobenzenesulfonic acid:
- Sulfonation of Bromobenzene: Bromobenzene can be treated with sulfuric acid and sulfur trioxide to introduce the sulfonic acid group.
- Bromination of Benzenesulfonic Acid: Benzenesulfonic acid can be brominated using bromine or other brominating agents under controlled conditions.
- Hydration Method: The monohydrate form can be synthesized through hydration processes involving the anhydrous compound .
These methods highlight the compound's accessibility for laboratory synthesis.
4-Bromobenzenesulfonic acid finds applications across various fields:
- Dye Manufacturing: It serves as an intermediate in the synthesis of azo dyes.
- Pharmaceuticals: Utilized in the preparation of sulfonamide drugs and other medicinal compounds.
- Chemical Research: Acts as a reagent for developing new synthetic pathways and studying reaction mechanisms.
The compound's utility in these domains underscores its importance in both industrial and academic settings.
Studies on 4-Bromobenzenesulfonic acid have focused on its interactions with various biological molecules. It has been shown to interact with proteins and enzymes, influencing their activity. Such interactions are crucial for understanding its potential therapeutic applications and toxicity profiles .
Several compounds share structural similarities with 4-Bromobenzenesulfonic acid, each possessing unique characteristics:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Sodium 4-bromobenzenesulfonate | C₆H₄BrO₃SNa | Salt form, more soluble in water |
| 4-Bromonaphthalene-1-sulfonic acid | C₁₁H₉BrO₃S | Contains naphthalene structure; different reactivity |
| Sodium 9,10-dibromoanthracene-2-sulfonate | C₁₄H₈Br₂O₃S | Contains dibromo structure; used in organic synthesis |
| 8-Bromonaphthalene-1-sulfonic acid | C₁₁H₉BrO₃S | Similar to 4-bromonaphthalene but with different positioning |
These compounds illustrate variations in structure and functionality while highlighting the unique position of 4-Bromobenzenesulfonic acid within this group due to its specific applications and reactivity patterns .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive

